molecular formula C18H15N3O B14453794 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline CAS No. 75318-59-1

2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline

Cat. No.: B14453794
CAS No.: 75318-59-1
M. Wt: 289.3 g/mol
InChI Key: LODYXRXOIKNBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with appropriate substituted benzaldehydes under acidic conditions. Another method includes the use of metal-catalyzed reactions, such as ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes . These reactions typically proceed efficiently in water under nitrogen atmosphere, leading to high yields of the desired product .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves environmentally friendly routes. For example, the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and substituted alkynylbenzaldehyde as raw materials in ethanol has been proposed . This method provides a sustainable and efficient approach to producing isoquinoline derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include organolithiums, organomagnesiums, and various electrophiles . For example, the deprotonative metalation of haloquinolines using lithium diisopropylamide in THF at low temperatures is a well-known method .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione yields functionalized 1,2-dihydroisoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are key modulators of the inflammatory response . Additionally, these compounds may interact with various receptors and enzymes, leading to their diverse biological activities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline include pyrazolo[5,1-a]isoquinolines and benzimidazo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart is its unique combination of the triazolo and isoquinoline moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. The presence of the m-ethoxyphenyl group further contributes to its unique chemical and biological characteristics.

Properties

CAS No.

75318-59-1

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline

InChI

InChI=1S/C18H15N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-12H,2H2,1H3

InChI Key

LODYXRXOIKNBHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.